N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide
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Overview
Description
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is an organic compound with the molecular formula C13H16N2O.
Preparation Methods
The synthesis of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide can be compared with other similar compounds such as:
Pyrroloquinoline quinone: Known for its role in redox reactions.
Quinoline derivatives: Often used in the synthesis of pharmaceuticals.
Properties
CAS No. |
101651-47-2 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(16)14-12-7-10-3-2-5-15-6-4-11(8-12)13(10)15/h7-8H,2-6H2,1H3,(H,14,16) |
InChI Key |
JEUSAWIVBAFXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)CCN3CCC2 |
Origin of Product |
United States |
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